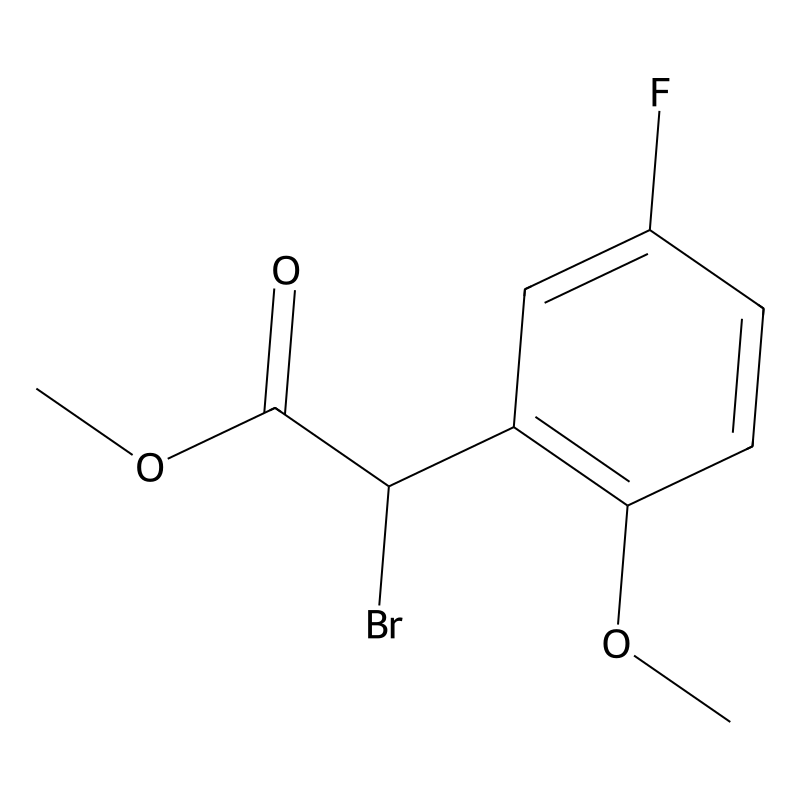

Methyl 2-bromo-2-(5-fluoro-2-methoxyphenyl)acetate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2-bromo-2-(5-fluoro-2-methoxyphenyl)acetate is an organic compound classified as an aromatic ester. Its molecular formula is and it has a molecular weight of approximately 277.09 g/mol. The compound features a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring, along with an ester functional group. This unique structure imparts distinctive chemical properties that are useful in various applications, particularly in organic synthesis and biological studies .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

- Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.

- Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions- Nucleophilic Substitution: Sodium azide or potassium thiocyanate in polar aprotic solvents.

- Oxidation: Potassium permanganate in an alkaline medium.

- Reduction: Lithium aluminum hydride in anhydrous ether .

The biological activity of methyl 2-bromo-2-(5-fluoro-2-methoxyphenyl)acetate is primarily linked to its role as a chemical probe in biochemical research. It interacts with specific molecular targets, influencing enzyme-substrate interactions. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity, allowing it to modulate the activity of various enzymes or receptors. This makes it valuable for studying biochemical pathways and mechanisms .

The synthesis of methyl 2-bromo-2-(5-fluoro-2-methoxyphenyl)acetate typically involves two main steps:

- Bromination: The starting material, 5-fluoro-2-methoxyacetophenone, is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the alpha position.

- Esterification: The resulting brominated intermediate is then reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the final ester product.

In industrial applications, continuous flow processes may be utilized to improve efficiency and yield, ensuring consistent product quality through precise control of reaction conditions .

Methyl 2-bromo-2-(5-fluoro-2-methoxyphenyl)acetate has diverse applications:

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.

- Biochemical Research: Used as a probe to investigate enzyme mechanisms and substrate interactions.

- Material Science: Involved in the production of specialty chemicals with unique properties .

Studies on the interactions of methyl 2-bromo-2-(5-fluoro-2-methoxyphenyl)acetate reveal its potential to inhibit specific enzymes, including cytochrome P450 enzymes. This inhibition can lead to significant effects on metabolic pathways, making it a subject of interest in pharmacological research. Its interactions are often studied through mechanisms such as transmetalation and free radical reactions, contributing to its role in forming new carbon-carbon bonds during synthetic processes .

Several compounds share structural similarities with methyl 2-bromo-2-(5-fluoro-2-methoxyphenyl)acetate:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-bromoacetate | Lacks the methoxyphenyl group | Simpler structure, primarily used in basic reactions |

| Methyl 2-(2-bromophenyl)acetate | Contains a bromophenyl group | Different reactivity due to lack of fluorine and methoxy |

| Methyl 2-(4-bromo-2-methoxyphenyl)acetate | Bromine atom in a different position on the phenyl ring | Varies in electronic properties due to position changes |

Methyl 2-bromo-2-(5-fluoro-2-methoxyphenyl)acetate is unique due to its combination of both bromine and fluorine atoms along with the methoxy group on the phenyl ring. This combination influences its reactivity patterns significantly compared to other similar compounds, making it particularly versatile for various synthetic applications .